molecular formula C7H12BNO2S B13338619 (4-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid

(4-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid

Cat. No.: B13338619
M. Wt: 185.06 g/mol
InChI Key: MBUMPGUPUHUYTA-UHFFFAOYSA-N
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Description

(4-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid is an organoboron compound that features a thiophene ring substituted with an ethyl(methyl)amino group and a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid typically involves the introduction of the boronic acid group onto a pre-formed thiophene ring. One common method is the borylation of a thiophene derivative using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Properties

Molecular Formula

C7H12BNO2S

Molecular Weight

185.06 g/mol

IUPAC Name

[4-[ethyl(methyl)amino]thiophen-2-yl]boronic acid

InChI

InChI=1S/C7H12BNO2S/c1-3-9(2)6-4-7(8(10)11)12-5-6/h4-5,10-11H,3H2,1-2H3

InChI Key

MBUMPGUPUHUYTA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CS1)N(C)CC)(O)O

Origin of Product

United States

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